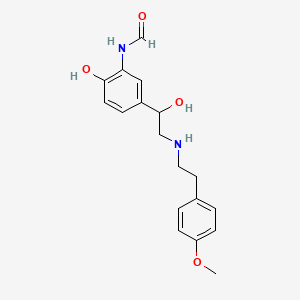

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.39. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Formoterol Impurity B, also known as N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, primarily targets beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation .

Mode of Action

Formoterol Impurity B acts as a long-acting beta-2 adrenergic receptor agonist . It binds to beta-2 adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This results in an increase in cyclic adenosine monophosphate (cAMP), which inhibits calcium release, leading to the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by Formoterol Impurity B is the beta-2 adrenergic signaling pathway . The increase in cAMP levels leads to a series of downstream effects, including the relaxation of bronchial smooth muscle and bronchodilation . This pathway plays a crucial role in the management of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Formoterol Impurity B is metabolized in the liver through demethylation and glucuronidation, involving several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes . It is excreted through the kidneys and feces . The compound’s pharmacokinetic properties impact its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular and cellular effect of Formoterol Impurity B’s action is the relaxation of bronchial smooth muscle . This leads to bronchodilation, improving airflow and reducing symptoms in conditions such as asthma and COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Formoterol Impurity B. For instance, the compound’s action may be affected by the patient’s metabolic rate, which can vary based on factors such as age, sex, and overall health status . Additionally, the compound’s stability may be influenced by storage conditions, such as temperature and light exposure . .

Biological Activity

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, also known by its CAS number 73573-87-2, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.405 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 603.2 ± 55.0 °C |

| Water Solubility | Soluble in DMSO (20 mg/mL) |

| Flash Point | 318.6 ± 31.5 °C |

These properties indicate a relatively stable compound with specific solubility characteristics that may influence its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies have indicated that compounds with similar structures often possess antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, possibly affecting processes such as inflammation or cell signaling.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that similar phenolic compounds exhibited significant antioxidant activity, suggesting that this compound could also provide protective effects against oxidative damage .

- Antimicrobial Testing : Research on structurally analogous compounds revealed notable antibacterial and antifungal activities, indicating that this compound may share these properties .

Properties

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-15-5-2-13(3-6-15)8-9-19-11-18(23)14-4-7-17(22)16(10-14)20-12-21/h2-7,10,12,18-19,22-23H,8-9,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFNPNBHWOMHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224588-66-2 |

Source

|

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224588662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)ETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0D9L8487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.